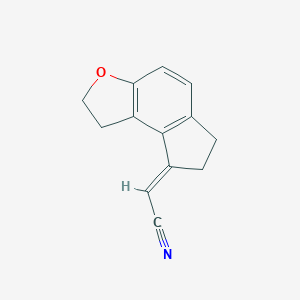

1,2,6,7-tetrahydro-8H-indeno-(5,4-B)-furan-8-ylidene acetonitrile

Descripción

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile (CAS: 196597-79-2) is a key intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used to treat insomnia . The compound features a tricyclic indeno[5,4-b]furan core with a conjugated (E)-configured acetonitrile substituent. Its molecular formula is C₁₃H₁₁NO (MW: 197.23), and it is synthesized via a Wittig condensation between a phosphonate reagent and a ketone precursor, followed by stereoselective reduction . The E-configuration is critical for its role in subsequent asymmetric hydrogenation steps to produce Ramelteon’s chiral amine intermediate .

Propiedades

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFWVKLKUFXARX-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC#N)C2=C1C=CC3=C2CCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C#N)/C2=C1C=CC3=C2CCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474076 | |

| Record name | (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-79-2, 221530-44-5 | |

| Record name | (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Reagents

The synthesis begins with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, which undergoes a Wittig reaction with diethyl cyanomethylphosphonate in the presence of a strong base such as sodium methoxide or sodium hydride. The ylide generated in situ reacts with the ketone to form the (E)-configured olefin. The reaction proceeds at temperatures between 15°C and 85°C, with optimal yields achieved at ambient conditions.

Key Reaction Parameters

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents like tert-butyl alcohol enhance ylide stability and reaction efficiency.

-

Base Strength : Strong bases (e.g., NaH) accelerate ylide formation but may lead to side reactions, while milder bases (e.g., NaOMe) improve selectivity.

-

Workup Protocol : Post-reaction, the mixture is quenched with water, and the product is extracted into organic solvents (e.g., dichloromethane) and purified via crystallization.

Hydrogenation and Reduction Techniques

Catalytic hydrogenation is employed to reduce intermediates en route to the final compound or to modify stereochemistry.

Catalytic Hydrogenation of Precursors

In one protocol, (E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile undergoes hydrogenation using Raney cobalt in an ammonia-ethanol solvent system. This step reduces double bonds or nitro groups in precursors, though over-reduction must be avoided to preserve the nitrile functionality.

Hydrogenation Conditions

Stereochemical Control

Asymmetric hydrogenation using chiral catalysts like [Ru₂Cl₄((R)-BINAP)₂(NEt₃)] achieves enantiomeric excess (ee) up to 88.8%. However, subsequent recrystallization in methanol-acetone mixtures elevates ee to 100%.

Asymmetric Synthesis Approaches

Chiral Resolution via Diastereomeric Salts

Racemic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile is resolved using chiral acids (e.g., tartaric acid derivatives) to separate enantiomers. The (-)-enantiomer is isolated and further processed to yield the (S)-configured amine precursor of Ramelteon.

Enantioselective Catalysis

A recent advance utilizes a ferrocene-based phosphine ligand, (S,P,S′-P)-1,1′-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene, with copper diacetate in a mixed solvent system (dichloromethane/toluene/tert-butyl alcohol). This method achieves 87.8% ee at 20°C over 15 hours.

Catalytic System Performance

| Catalyst | Solvent | ee | Yield | Source |

|---|---|---|---|---|

| Ferrocene-phosphine/Cu(OAc)₂ | CH₂Cl₂/toluene/t-BuOH | 87.8% | 85% | |

| Ru-BINAP complexes | Methanol | 88.8% | 90% |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols favor continuous flow systems to enhance heat transfer and reaction control, minimizing byproducts. For example, the Wittig reaction is conducted in a tubular reactor with inline monitoring to adjust reagent stoichiometry dynamically.

Crystallization and Purification

Final purification often involves recrystallization from methanol-water (5:1) or methanol-acetone mixtures to remove diastereomers and residual catalysts. X-ray powder diffraction (XRPD) confirms crystalline purity, with characteristic peaks at 2θ = 10.2°, 12.5°, and 15.8°.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Applicability |

|---|---|---|---|

| Wittig Reaction | High yield; scalable | Requires strict anhydrous conditions | Industrial production |

| Asymmetric Hydrogenation | High enantioselectivity | Costly catalysts; complex setup | Pharmaceutical synthesis |

| Chiral Resolution | Simple instrumentation | Low throughput; solvent waste | Lab-scale optimization |

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one (CAS: 196597-78-1)

- Structure: Ketone precursor with the same indeno-furan core but lacking the acetonitrile group.

- Molecular Formula : C₁₁H₁₀O₂ (MW: 174.20).

- Role : Intermediate in Ramelteon synthesis; undergoes Wittig reaction to form the target compound.

- Physical Properties : Melting point 133–137°C , stored at room temperature (cool, dark conditions recommended) .

- Key Difference : The ketone group is replaced by an (E)-alkene-acetonitrile moiety in the target compound, enhancing conjugation and reactivity for subsequent reductions .

(R)-2-(8-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

- Structure: Hydroxylated derivative with a tetrahydro indeno-furan core and chiral (R)-configuration.

- Molecular Formula: C₁₃H₁₃NO₂ (MW: 215.25).

- Role : Organic intermediate synthesized via nucleophilic addition.

- Key Difference: The hydroxyl group increases polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the non-hydroxylated target compound. Single-crystal X-ray diffraction confirms its tetrahedral geometry .

Ethyl 2-[6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene]acetate

- Structure : Ester analog with an ethyl acetate group instead of acetonitrile.

- Role : Intermediate in Ramelteon synthesis.

- Key Difference : The ester group is hydrolytically labile, making it less stable than the nitrile-containing target compound. Synthesized via palladium-catalyzed cross-coupling (51% yield) .

(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine Hydrochloride (CAS: 1053239-39-6)

- Structure : Reduced amine derivative with a tetrahydro core and hydrochloride salt.

- Molecular Formula: C₁₃H₁₈ClNO (MW: 239.74).

- Role : Chiral intermediate in Ramelteon synthesis.

- Key Difference : The acetonitrile group is reduced to an ethylamine, enabling acylation to form Ramelteon’s propionamide moiety .

Comparative Data Table

Actividad Biológica

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is a complex organic compound whose biological activities have garnered interest in medicinal chemistry. This article provides a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines elements of indene and furan. Its IUPAC name is (2E)-2-(1,2,6,7-tetrahydrocyclopenta[e]benzofuran-8-ylidene)acetonitrile. The molecular formula is C13H11NO, with a molecular weight of 213.23 g/mol. The structural complexity suggests potential interactions with various biological targets.

The mechanism of action for (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Cell Signaling Modulation : It could affect cell signaling pathways that are crucial for cancer progression and inflammation.

1. Anticancer Properties

Recent studies have indicated that (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile exhibits significant anticancer activity. For instance:

- Cell Line Studies : It has shown efficacy against various cancer cell lines. In vitro assays revealed IC50 values comparable to established chemotherapeutics such as doxorubicin.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental settings:

- It reduced pro-inflammatory cytokines in murine models, suggesting potential use in treating inflammatory diseases.

3. Neuroprotective Effects

Research indicates that (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile may offer neuroprotective benefits:

- Cell Protection Studies : In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress induced by various toxins.

Case Studies

A notable study explored the cytotoxicity of the compound against human cancer cell lines alongside its protective effects on normal cells:

- Study Design : The compound was tested in both cancerous and non-cancerous cell lines to evaluate its selectivity.

- Findings : Results showed that while the compound effectively inhibited cancer cell proliferation, it also promoted cell survival in non-cancerous cells when co-treated with chemotherapeutic agents like doxorubicin.

Q & A

Q. What are the common synthetic routes for (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile, and what catalysts are typically employed?

The compound is synthesized via Wittig condensation using sodium hydride (NaH) in tetrahydrofuran (THF) to react 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with phosphorane reagents (e.g., (triphenylphosphoranylidene)acetonitrile). This step forms the α,β-unsaturated nitrile structure . Another method involves debromination of intermediates using hydrogen gas (H₂) over palladium on carbon (Pd/C) in acetic acid (Ac-OH) to generate the ketone precursor . Catalytic hydrogenation with Raney cobalt in ethanol/ammonia selectively reduces the cyano group in subsequent steps for Ramelteon synthesis .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.74 (s, 4H, aromatic), 4.71 (t, J = 8.9 Hz, 2H, furan-OCH₂), and 3.57 (t, J = 8.9 Hz, 2H, CH₂) confirm the fused indeno-furan backbone and nitrile substituent .

- X-ray diffraction : Single-crystal analysis validates bond lengths (e.g., C-C = 1.34–1.48 Å) and dihedral angles, aligning with DFT-optimized structures .

- FTIR : Absorptions at ~2200 cm⁻¹ (C≡N stretch) and 1600–1700 cm⁻¹ (C=C furan) further corroborate the structure .

Q. What role does this compound play in the synthesis of Ramelteon?

As a key intermediate , it undergoes selective reduction of the cyano group to an ethylamine moiety using H₂/Raney cobalt or RaNi, followed by chiral resolution with (S)-BINAP-Ru catalysts to yield the S-configuration amine. Subsequent acylation with propionyl chloride produces Ramelteon .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of derivatives, and how are they addressed?

The E/Z isomerism of the α,β-unsaturated nitrile complicates stereocontrol. Asymmetric hydrogenation using chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) achieves >90% enantiomeric excess (ee) by selectively reducing the double bond. Post-reduction chiral HPLC or enzymatic resolution further purifies the desired (S)-enantiomer .

Q. How do computational studies like DFT enhance the understanding of this compound’s electronic properties?

- HOMO-LUMO Analysis : A calculated energy gap of 3.67 eV (for analogs) suggests moderate reactivity, with electron density localized on the nitrile and furan oxygen .

- Molecular Electrostatic Potential (MEP) : Negative potentials cluster around the nitrile and furan oxygen, indicating nucleophilic attack sites, while positive regions on hydrogen atoms guide electrophilic substitution .

- DFT vs. X-ray : Bond length deviations <0.02 Å between computed and experimental structures validate computational models .

Q. How do different reduction methods impact the yield and purity of intermediates in Ramelteon synthesis?

- Raney Cobalt : Selective reduction of the nitrile to amine in ethanol/NH₃ (~80% yield, minimal by-products) .

- RaNi : Higher activity but risks over-reduction (e.g., furan ring hydrogenation), requiring strict temperature control (<50°C) .

- Catalyst Comparison : Raney cobalt offers better regioselectivity, while RaNi requires post-reduction purification (e.g., column chromatography) .

Q. What stability-indicating assays are recommended for analyzing this compound under stressed conditions?

- UPLC Methods : Monitor degradation under heat (60°C), light (UV), and acidic/alkaline hydrolysis. Degradation products (e.g., hydrolyzed nitrile to amide) are quantified using a C18 column with acetonitrile/water gradients .

- Storage Recommendations : Store at <15°C in dark, inert conditions to prevent oxidation and dimerization .

Q. How can frontier molecular orbitals inform reactivity in further chemical transformations?

The low LUMO energy (-1.89 eV) of the nitrile group facilitates nucleophilic additions (e.g., Grignard reagents), while the high HOMO (-5.56 eV) of the furan ring promotes electrophilic substitutions (e.g., halogenation). DFT-predicted Fukui indices identify C6 (most electrophilic) and C21 (most nucleophilic) for targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.